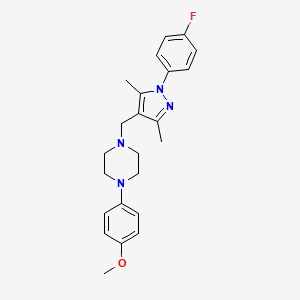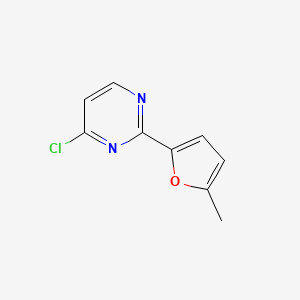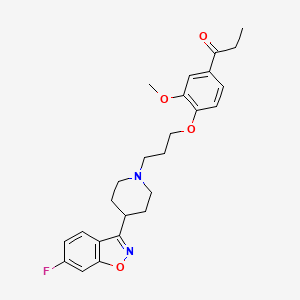
1-Desacetyl 1-Propionyl Iloperidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Desacetyl 1-Propionyl Iloperidone is a derivative of Iloperidone, an antipsychotic medication primarily used in the treatment of schizophrenia. This compound is characterized by modifications to the acetyl and propionyl groups of the original Iloperidone structure . Its molecular formula is C25H29FN2O4, and it has a molecular weight of 440.507 g/mol .
Méthodes De Préparation
The synthesis of 1-Desacetyl 1-Propionyl Iloperidone involves specific chemical reactions that modify the acetyl and propionyl groups of Iloperidone.
Analyse Des Réactions Chimiques
1-Desacetyl 1-Propionyl Iloperidone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Desacetyl 1-Propionyl Iloperidone is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a reference material and in the study of organic reactions.
Biology: Investigated for its interactions with biological molecules and potential therapeutic effects.
Medicine: Studied for its potential use in the treatment of psychiatric disorders, given its relation to Iloperidone
Mécanisme D'action
The mechanism of action of 1-Desacetyl 1-Propionyl Iloperidone is believed to be similar to that of Iloperidone. It likely involves antagonism at dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of schizophrenia. This antagonism helps to balance neurotransmitter levels in the brain, thereby alleviating symptoms of psychosis .
Comparaison Avec Des Composés Similaires
1-Desacetyl 1-Propionyl Iloperidone is unique due to its specific modifications to the acetyl and propionyl groups. Similar compounds include:
Iloperidone: The parent compound, used as an antipsychotic medication.
1-Desacetyl Iloperidone: A derivative with the acetyl group removed.
1-Propionyl Iloperidone: A derivative with the propionyl group added
These compounds share similar structures but differ in their specific functional groups, which can influence their pharmacological properties and therapeutic applications.
Propriétés
Formule moléculaire |
C25H29FN2O4 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]propan-1-one |
InChI |
InChI=1S/C25H29FN2O4/c1-3-21(29)18-5-8-22(24(15-18)30-2)31-14-4-11-28-12-9-17(10-13-28)25-20-7-6-19(26)16-23(20)32-27-25/h5-8,15-17H,3-4,9-14H2,1-2H3 |
Clé InChI |
NDYOGQKCYHHFLA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


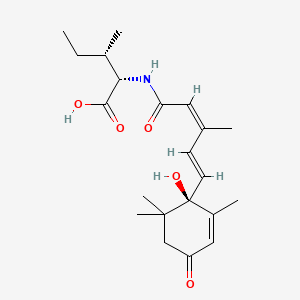
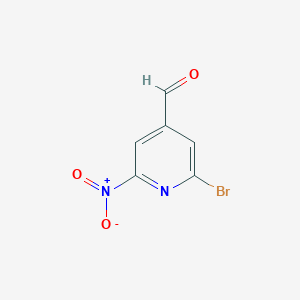
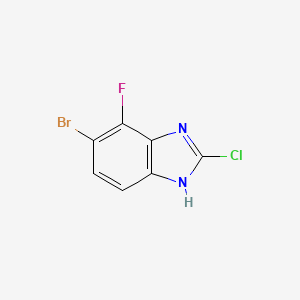
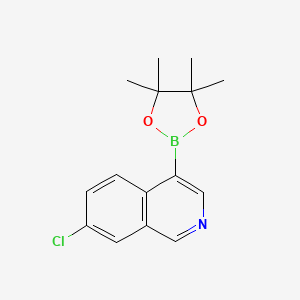
![2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine](/img/structure/B15294859.png)
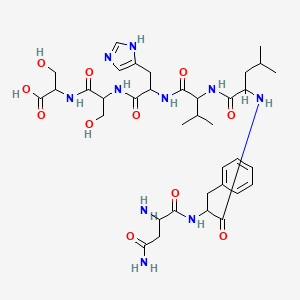
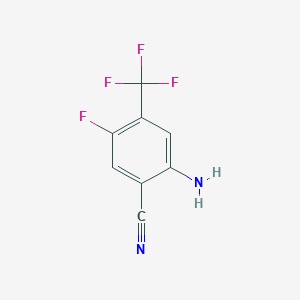
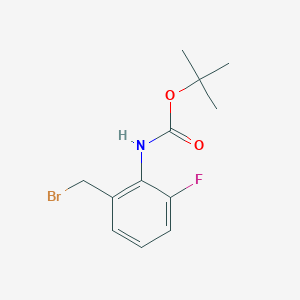
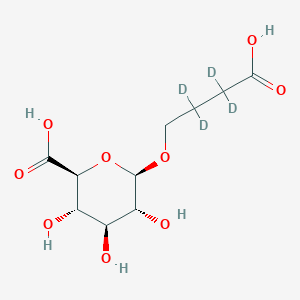
![(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294918.png)
